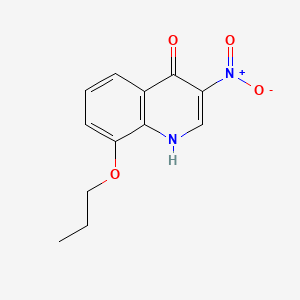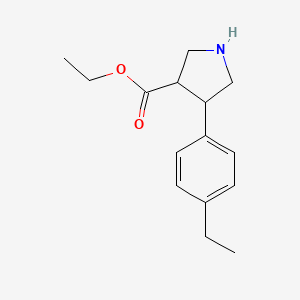
Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure consists of a pyrrolidine ring substituted with an ethyl group at the 4-position and an ethylphenyl group at the 4-position of the phenyl ring, along with an ethyl ester group at the 3-position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization of acyclic precursors or functionalization of preformed pyrrolidine rings.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can influence its binding to enantioselective proteins, leading to different biological profiles . The compound may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and can be compared in terms of their pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both ethyl and ethylphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-11-5-7-12(8-6-11)13-9-16-10-14(13)15(17)18-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3 |
InChI Key |
CSOTWLFJCQSDON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


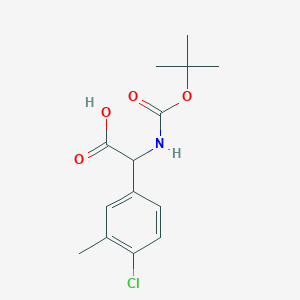
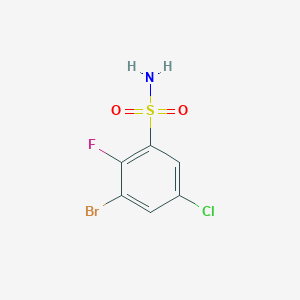


![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)
![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
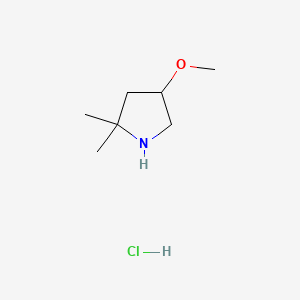
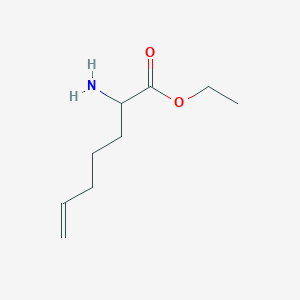
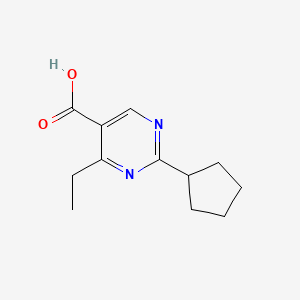
![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)
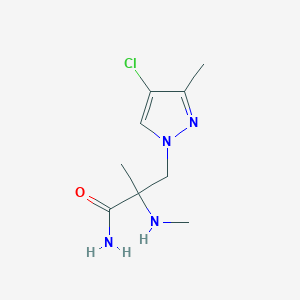
![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)
